(2-(3-Ethoxyphenyl)cyclopropyl)methanamine
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Overview
Description
(2-(3-Ethoxyphenyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C12H17NO It features a cyclopropyl group attached to a methanamine moiety, with an ethoxyphenyl substituent on the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Ethoxyphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method is the reaction of 3-ethoxybenzyl chloride with cyclopropylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: (2-(3-Ethoxyphenyl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce new substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2-(3-Ethoxyphenyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2-(3-Ethoxyphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
(2-(3-Chlorophenyl)cyclopropyl)methanamine: This compound features a chlorophenyl group instead of an ethoxyphenyl group, leading to different chemical and biological properties.
Cyclopropyl-(3-ethenylphenyl)methanamine: This compound has an ethenyl group on the phenyl ring, which may alter its reactivity and applications.
Uniqueness: (2-(3-Ethoxyphenyl)cyclopropyl)methanamine is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for exploring new chemical and biological spaces.
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
[2-(3-ethoxyphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H17NO/c1-2-14-11-5-3-4-9(6-11)12-7-10(12)8-13/h3-6,10,12H,2,7-8,13H2,1H3 |
InChI Key |
RWWKHERZSFWKGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CC2CN |
Origin of Product |
United States |
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